molecular formula C13H23NO2S B1412402 Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1679336-62-9

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B1412402
CAS No.: 1679336-62-9
M. Wt: 257.39 g/mol
InChI Key: VBGQGTAFKXHNAN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its unique structural features and reactivity.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis.

Mechanism of Action

The mechanism of action of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the sulfur atom and the spiro structure may allow it to bind to certain enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-7-4-13(5-8-14)6-9-17-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGQGTAFKXHNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CCSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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